S-p-Tolyl p-toluenethiosulfinate

Description

Overview of Thiosulfinate Class within Sulfur-Containing Compounds

Thiosulfinates are organosulfur compounds characterized by the functional group R-S(O)-S-R, which features a sulfur-sulfur bond with one of the sulfur atoms being oxidized. wikipedia.orgwikiwand.com This places them as the initial members in the series of compounds with an oxidized disulfide bond, which also includes thiosulfonates (R-SO₂-S-R), α-disulfoxides (R-S(O)-S(O)-R), sulfinyl sulfones (R-S(O)-SO₂-R), and α-disulfones (R-SO₂-SO₂-R). wikipedia.orgwikiwand.com The thiosulfinate structure can be found in both acyclic and cyclic forms. wikipedia.org

Naturally occurring thiosulfinates are found in various plants. wikipedia.org A prominent example is allicin, which is formed when garlic is crushed and was first identified in 1944. wikipedia.org Similar compounds are generated in other Allium and Brassica species. wikipedia.org The reactivity of thiosulfinates is a key aspect of their chemical nature. The presence of the S=O bond makes the adjacent sulfur atom electrophilic, rendering it susceptible to reaction with nucleophiles like thiols. researchgate.net This reactivity is fundamental to many of their observed biological activities. researchgate.net

From a spectroscopic standpoint, thiosulfinates can be differentiated from sulfoxides by their characteristic S=O stretching frequency in infrared spectroscopy, which appears around 1078 cm⁻¹, compared to the 1030–1060 cm⁻¹ range for sulfoxides. wikiwand.com

Historical Development and Significance of Aromatic Thiosulfinates

The synthetic exploration of thiosulfinates began in 1947, when they were first prepared through the oxidation of corresponding disulfides. wikipedia.orgwikiwand.com This opened the door for the synthesis of a wide array of thiosulfinates, including aromatic variants like S-p-Tolyl p-toluenethiosulfinate. The development of methods for synthesizing these compounds, such as the oxidation of disulfides with organic peroxy acids, has been a significant area of research. fao.org

Aromatic thiosulfinates have garnered interest due to their potential applications in various fields of chemistry. For instance, certain synthetic aromatic thiosulfinates have been investigated for their biological activities. nih.gov The stability and reactivity of these compounds can be modulated by the nature of the aromatic substituents, making them versatile tools in organic synthesis. nih.gov The study of these compounds has contributed to a deeper understanding of the chemistry of sulfur-containing functional groups and their transformations. researchgate.netbohrium.com

Structural Features and Stereochemical Considerations of this compound

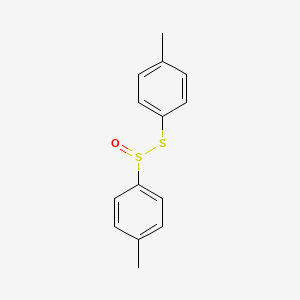

The structure of this compound is defined by two p-tolyl groups attached to the thiosulfinate functional group. A key feature of the thiosulfinate linkage is the presence of a stereogenic sulfur atom at the S(IV) center, which is bonded to the oxygen atom. wikipedia.org This gives rise to the possibility of chirality in asymmetrically substituted thiosulfinates. In the case of this compound, where the two organic substituents are identical, the molecule is achiral.

The synthesis of optically pure thiosulfinates has been achieved through methods like the catalytic asymmetric oxidation of disulfides, demonstrating the stereochemical interest in this class of compounds. wikipedia.orgwikiwand.com The precise bond lengths and angles of this compound can be determined through X-ray crystallography, providing detailed insights into its three-dimensional structure. For instance, a related dithiirane-1-oxide, an unusual three-membered ring thiosulfinate, was found to have a significantly elongated sulfur-sulfur bond of 211.9(3) pm. wikipedia.org

Interactive Table 1: General Properties of Thiosulfinates

| Property | Description |

| Functional Group | R-S(O)-S-R |

| Key Structural Feature | Oxidized disulfide bond |

| Stereochemistry | The S(IV) center is stereogenic, leading to chirality in asymmetric thiosulfinates. |

| Reactivity | The sulfinyl sulfur is electrophilic and reacts with nucleophiles. |

| IR Spectroscopy | Characteristic S=O stretch around 1078 cm⁻¹. |

Current Research Landscape and Academic Relevance of this compound Studies

Current research continues to explore the rich chemistry of thiosulfinates, including aromatic derivatives like this compound. These compounds are of academic interest due to their unique reactivity and potential as synthetic intermediates. researchgate.netresearchgate.net The thermal decomposition of thiosulfinates, which can lead to the formation of sulfenic acids, is a well-studied reaction that highlights their chemical behavior. wikipedia.orgwikiwand.com

The synthesis of novel thiosulfinates and the investigation of their reaction mechanisms remain active areas of research. researchgate.net For example, the development of more stable thiosulfinate derivatives is a goal for researchers looking to harness their properties for various applications. nih.gov The study of this compound and related compounds contributes to the broader field of organosulfur chemistry, providing insights into reaction pathways and the properties of sulfur-containing molecules. bohrium.comwikiwand.com The ongoing investigation into the chemistry of these compounds is driven by their fascinating and often complex behavior, which continues to unveil new aspects of sulfur chemistry. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfinylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS2/c1-11-3-7-13(8-4-11)16-17(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXUFWJNNVLBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SS(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311430 | |

| Record name | Benzenesulfinothioic acid, 4-methyl-, S-(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6481-73-8 | |

| Record name | S-p-Tolyl p-toluenethiosulfinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfinothioic acid, 4-methyl-, S-(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S P Tolyl P Toluenethiosulfinate and Its Analogues

Refined Preparative Routes from Sulfinyl Chlorides and Thiols

The reaction of sulfinyl chlorides with thiols represents a fundamental and direct approach to the synthesis of thiosulfinates. This method involves the nucleophilic attack of a thiol on the electrophilic sulfur atom of a sulfinyl chloride, leading to the formation of the thiosulfinate bond and elimination of hydrogen chloride.

A general representation of this reaction is: R-S(O)Cl + R'-SH → R-S(O)S-R' + HCl

To effectively carry out this synthesis, a base is typically added to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion. Common bases used for this purpose include tertiary amines such as pyridine (B92270) or triethylamine. The choice of solvent is also crucial and is often an aprotic solvent like diethyl ether or dichloromethane (B109758) to avoid side reactions.

Researchers have developed various methods for the synthesis of the requisite sulfonyl chlorides. One efficient method involves the direct oxidative conversion of thiols using a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This approach is notable for its rapid reaction times and high yields. organic-chemistry.org For instance, aromatic, heterocyclic, and aliphatic thiols can be converted to their corresponding sulfonyl chlorides with yields up to 97% in just one minute under mild, room temperature conditions. organic-chemistry.org

Another effective system for this transformation is the use of hydrogen peroxide in the presence of zirconium tetrachloride, which also provides excellent yields and short reaction times. organic-chemistry.org Additionally, a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) offers a mild and efficient route for the oxidative chlorination of thiols and disulfides to sulfonyl chlorides. organic-chemistry.org

The following table summarizes various reagents used for the synthesis of sulfonyl chlorides from thiols:

| Reagent System | Key Advantages | Reference |

| H₂O₂ / SOCl₂ | Highly reactive, excellent yields, rapid reaction | organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / ZrCl₄ | Very efficient, short reaction times, mild conditions | organic-chemistry.org |

| Nitrate salt / TMSCl | Mild, efficient, high yields | organic-chemistry.org |

| NCS / HCl (dilute) | Good yields | organic-chemistry.org |

| NCS / Bu₄NCl / H₂O | One-pot synthesis of sulfonamides/sulfonyl azides | organic-chemistry.org |

Synthesis through Activation of Sulfinate Salts

An alternative and widely used method for the preparation of thiosulfinates involves the activation of sulfinate salts. This approach offers a different retrosynthetic disconnection and can be particularly useful when the corresponding sulfinyl chlorides are unstable or difficult to access. In this strategy, a sulfinate salt, typically a sodium or lithium salt of a sulfinic acid (R-SO₂⁻Na⁺), is reacted with an electrophilic sulfur species.

One common approach involves the reaction of a sulfinate salt with a disulfide in the presence of an activating agent like iodine. researchgate.net This method allows for the formation of unsymmetrical thiosulfonates in good yields. researchgate.net The reaction is believed to proceed through an oxidative sulfenylation of the sulfinate. researchgate.net

The general scheme for this reaction is: R-SO₂⁻Na⁺ + R'-S-S-R' + I₂ → R-SO₂-S-R' + NaI + R'I

Furthermore, a transition-metal-free synthesis of thiosulfonates has been developed using the disproportionate coupling of sulfonylhydrazides with phenyliodinediacetate (PIDA) as an oxidant. researchgate.net This method is advantageous due to its mild reaction conditions and high functional group tolerance. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of S-p-Tolyl p-toluenethiosulfinate and Its Diastereomers

The synthesis of thiosulfinates with specific stereochemistry at the sulfur atom is a challenging yet important aspect of organosulfur chemistry. The sulfur atom in the S(O) group is a stereocenter, and the ability to control its configuration is crucial for applications where specific diastereomers are required.

The development of chemo-, regio-, and stereoselective reactions is a key focus in modern organic synthesis. nih.gov For thiosulfinates, achieving high levels of stereoselectivity often requires the use of chiral auxiliaries or catalysts. While the specific stereoselective synthesis of this compound is not extensively detailed in the provided search results, the principles of asymmetric synthesis can be applied.

One approach to achieving stereoselectivity is through the catalytic asymmetric oxidation of a corresponding disulfide. For example, the moderately stable thiosulfinate, (CH₃)₃CS(O)SC(CH₃)₃, can be obtained in optical purity through the catalytic asymmetric oxidation of di-tert-butyl disulfide with hydrogen peroxide. wikipedia.org This suggests that similar strategies could be developed for the synthesis of chiral this compound.

Furthermore, the synthesis of monofluoroalkenes via a tandem fluorination–desulfonation sequence highlights the potential for achieving high stereoselectivity in reactions involving sulfur compounds. rsc.org This reaction proceeds with excellent chemo-, regio-, and stereoselectivity, suggesting that similar control could be exerted in thiosulfinate synthesis. rsc.org

Catalytic Approaches and Mechanistic Insights in Thiosulfinate Formation

Catalytic methods for the synthesis of thiosulfinates are highly desirable as they can offer milder reaction conditions, higher efficiency, and greater selectivity. While specific catalytic syntheses for this compound are not explicitly detailed in the provided results, general mechanistic insights into thiosulfinate formation can be gleaned.

The formation of thiosulfinates often involves the reaction of a sulfenic acid intermediate. mdpi.comnih.gov For instance, in the chemistry of garlic, the enzyme alliinase cleaves alliin (B105686) to produce allicin, a well-known thiosulfinate. mdpi.comnih.gov This process involves the formation of sulfenic acid, pyruvic acid, and ammonia. mdpi.comnih.gov The subsequent reactions of sulfenic acid can lead to a variety of thiosulfinates and other organosulfur compounds. mdpi.comnih.gov

Mechanistic studies on the reactions of thiosulfinates, such as their interaction with sulfinic acids, provide valuable information about their reactivity and formation pathways. acs.org The photochemical degradation of cysteine sulfinic acid, which proceeds through a triplet-sensitized mechanism, also offers insights into the reactivity of sulfinates and the potential for photochemically-driven synthetic routes. nih.gov

The development of catalytic systems for the synthesis of related sulfur compounds, such as the nickel-catalyzed desulfonative cross-coupling for thioether synthesis, suggests that similar catalytic strategies could be adapted for thiosulfinate formation. researchgate.net

Derivatization Strategies for this compound

This compound can serve as a versatile intermediate for the synthesis of other organosulfur compounds. Its reactivity allows for a range of derivatization strategies.

One key reaction of thiosulfinates is their thermal decomposition. For example, racemic methyl methanethiosulfinate decomposes upon heating to yield methanesulfenic acid and thioformaldehyde. wikipedia.org It can also undergo disproportionation to form dimethyl disulfide and methyl methanethiosulfonate. wikipedia.org

Thiosulfinates also participate in S-thiolation reactions with thiols. nih.gov This reaction can lead to the formation of new sulfenic acids and mixed disulfides. nih.gov The reactivity of thiosulfinates in these reactions is influenced by their structure and the reaction medium. nih.gov For instance, the radical-trapping antioxidant activity of some thiosulfinates is dependent on their ability to undergo S-thiolation to form lipophilic sulfenic acids. nih.gov

Furthermore, thiosulfinates can be oxidized to the corresponding thiosulfonates (R-SO₂-S-R). This transformation can be achieved using various oxidizing agents.

Elucidation of S P Tolyl P Toluenethiosulfinate Reactivity and Reaction Mechanisms

Homolytic Cleavage of the S-S Bond and Radical Pathways in S-p-Tolyl p-toluenethiosulfinate Chemistry

The sulfur-sulfur bond in this compound is susceptible to homolytic cleavage, a process that generates highly reactive sulfinyl radicals. This bond is weaker than the disulfide bond in the corresponding di-p-tolyl disulfide, rendering the thiosulfinate more prone to dissociation upon thermal or photochemical stimulation. The resulting p-toluenesulfinyl radicals (p-Tol-S(O)•) and p-tolylthiyl radicals (p-Tol-S•) are key intermediates that can initiate and participate in a variety of radical-mediated reactions.

The propensity for homolytic cleavage can be influenced by several factors, including temperature, solvent polarity, and the presence of radical initiators or inhibitors. In non-polar solvents, the cage effect can play a significant role, leading to recombination of the radical pair. However, in the presence of suitable trapping agents or in more polar solvents, the radicals can diffuse and engage in subsequent reactions.

Table 1: Factors Influencing Homolytic Cleavage of this compound

| Factor | Effect on Homolytic Cleavage |

| Temperature | Increased temperature provides the necessary thermal energy to overcome the S-S bond dissociation energy, promoting cleavage. |

| UV Irradiation | Photochemical energy can also induce homolysis of the S-S bond, often leading to different reaction pathways compared to thermolysis. |

| Solvent Polarity | Polar solvents can stabilize the resulting radical species, facilitating their separation and subsequent reactions. |

| Radical Initiators | The presence of radical initiators can accelerate the rate of homolytic cleavage by providing an initial source of radicals. |

| Radical Scavengers | Radical scavengers can trap the generated sulfinyl and thiyl radicals, providing evidence for the homolytic pathway and preventing further radical chain reactions. |

Nucleophilic Substitution Reactions at the Sulfinyl Sulfur Center

The sulfinyl sulfur atom in this compound is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is a cornerstone of thiosulfinate chemistry, leading to the formation of a diverse array of sulfur-containing compounds. The general mechanism involves the attack of a nucleophile on the sulfinyl sulfur, with the p-tolylthiolate anion acting as the leaving group.

A wide range of nucleophiles participate in these substitution reactions, including thiols, phosphines, and amines. The rate and outcome of these reactions are dependent on the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

Reaction with Thiols: The reaction with thiols is a facile process that results in the formation of a new disulfide and p-toluenesulfinic acid. This thiol-disulfide exchange type reaction is of significant interest due to its relevance in biological systems.

Reaction with Phosphines: Trivalent phosphorus compounds, such as tri(p-tolyl)phosphine, readily attack the sulfinyl sulfur, leading to deoxygenation and the formation of di-p-tolyl disulfide and the corresponding phosphine (B1218219) oxide.

Reaction with Amines: Amines can also act as nucleophiles, attacking the sulfinyl sulfur to yield sulfinamides and p-toluenethiol. The reactivity of the amine is dependent on its basicity and steric hindrance.

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product(s) | General Reaction |

| p-Toluenethiol | Di-p-tolyl disulfide, p-Toluenesulfinic acid | p-TolS(O)STol-p + p-TolSH → p-TolSS-Tol-p + p-TolS(O)OH |

| Tri(p-tolyl)phosphine | Di-p-tolyl disulfide, Tri(p-tolyl)phosphine oxide | p-TolS(O)STol-p + (p-Tol)₃P → p-TolSS-Tol-p + (p-Tol)₃PO |

| Aniline | N-Phenyl-p-toluenesulfinamide, p-Toluenethiol | p-TolS(O)STol-p + PhNH₂ → p-TolS(O)NHPh + p-TolSH |

Oxidative Transformations and Pathways to Thiosulfonates

The sulfinyl sulfur in this compound can be further oxidized to a higher oxidation state, leading to the formation of the corresponding S-p-tolyl p-toluenethiosulfonate. This transformation represents a two-electron oxidation of the thiosulfinate.

Various oxidizing agents can effect this transformation, with the choice of oxidant often influencing the reaction conditions and yields. Common oxidants include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other peroxidic reagents. The reaction proceeds via the electrophilic attack of the oxidant on the sulfinyl sulfur atom.

The resulting thiosulfonates are generally more stable than the parent thiosulfinates and exhibit their own distinct reactivity patterns. The oxidation of thiosulfinates is a key step in the synthesis of these important sulfur-containing compounds.

Reductive Chemistry and Functional Group Interconversions of this compound

The reduction of this compound can proceed through different pathways, depending on the reducing agent and reaction conditions, leading to various functional group interconversions.

Mild reducing agents can selectively cleave the S-S bond. For instance, treatment with certain phosphines can lead to deoxygenation, yielding the corresponding di-p-tolyl disulfide. More potent reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can effect a more complete reduction. These reactions typically lead to the formation of p-toluenethiol as the primary product, involving the cleavage of both the S-S and S-O bonds.

The reductive chemistry of this compound provides a valuable route for the synthesis of thiols and disulfides from thiosulfinates.

Pericyclic Reactions and Rearrangements Involving the Thiosulfinate Moiety

While less common than nucleophilic and redox reactions, the thiosulfinate moiety in this compound has the potential to participate in pericyclic reactions and rearrangements. These concerted processes involve a cyclic transition state and can lead to significant structural reorganization.

One of the key potential pericyclic reactions for thiosulfinates is the-sigmatropic rearrangement. In the context of this compound itself, this rearrangement is degenerate. However, in unsymmetrical thiosulfinates or those with appropriate substitution patterns, this rearrangement can lead to the formation of new isomers. For a-sigmatropic rearrangement to occur, an allylic or similar unsaturated system adjacent to the sulfinyl sulfur is typically required.

Although specific examples of pericyclic reactions involving this compound are not extensively documented in the literature, the theoretical possibility remains an area of interest in organosulfur chemistry. The study of such reactions often requires specific substrates designed to facilitate the desired rearrangement pathway.

Advanced Spectroscopic and Crystallographic Characterization of S P Tolyl P Toluenethiosulfinate

X-ray Crystallographic Analysis for Molecular and Crystal Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the crystalline state.

Precise Bond Length and Angle Characterization

Below is a table of representative bond lengths found in similar organosulfur structures.

| Bond Type | Average Bond Length (Å) |

| C-S | 1.78 |

| S-S | 2.05 |

| S=O | 1.45 |

| C-C (aromatic) | 1.39 |

| C-H (aromatic) | 1.08 |

| C-C (methyl) | 1.54 |

| C-H (methyl) | 1.09 |

This table presents generalized bond lengths and may not reflect the exact values for S-p-Tolyl p-toluenethiosulfinate.

Polymorphism and Crystal Packing Phenomena

While specific polymorphic forms of this compound are not extensively detailed in the provided search results, polymorphism is a known phenomenon in organosulfur compounds. acs.org Different crystalline forms, or polymorphs, can arise from variations in crystallization conditions, leading to different crystal packing arrangements. These packing differences can influence the physical properties of the solid, such as melting point and solubility. The analysis of crystal packing reveals how individual molecules interact with their neighbors in the crystal lattice through forces like van der Waals interactions and potential weak hydrogen bonds involving the methyl groups.

Vibrational Spectroscopy for Characteristic Functional Group Identification (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic functional groups within a molecule by probing their vibrational modes. researchgate.net For this compound, key vibrational bands are expected for the S=O stretch, the S-S stretch, and various modes associated with the p-substituted aromatic rings. The S=O stretching frequency is typically a strong band in the IR spectrum, found in the range of 1050-1200 cm⁻¹. The S-S stretching vibration is generally weaker and appears at lower frequencies. The aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending modes, provide a characteristic fingerprint for the tolyl groups. sioc-journal.cnresearchgate.net

Below is a table of expected vibrational frequencies for key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| S=O | Stretch | 1050 - 1200 |

| S-S | Stretch | 400 - 500 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁷O, ³³S NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of organic molecules in solution. acs.orgnih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. chemicalbook.comchemicalbook.comspectrabase.comchegg.com The aromatic protons on the two different tolyl rings may exhibit slightly different chemical shifts due to the different electronic environments of the sulfinyl and sulfenyl sulfur atoms. The protons on each ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons would appear as a singlet for each tolyl group, potentially with slightly different chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. chemguide.co.ukoregonstate.edulibretexts.orgchemicalbook.com Separate signals would be observed for the methyl carbons, the four distinct aromatic carbons of each tolyl ring (ipso, ortho, meta, para to the sulfur), and potentially resolvable signals for the carbons of the two different tolyl rings. The chemical shifts of the aromatic carbons are sensitive to the nature of the sulfur substituent. rsc.org

¹⁷O and ³³S NMR: While less common, ¹⁷O and ³³S NMR can provide direct information about the electronic environment of the oxygen and sulfur atoms, respectively. acs.orgbritannica.com The chemical shift of the ³³S nucleus is particularly sensitive to its oxidation state and bonding environment, offering a powerful tool for characterizing organosulfur compounds. acs.org

Below is a table of predicted NMR chemical shift ranges.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic-H | 7.0 - 8.0 |

| ¹H | Methyl-H | 2.3 - 2.5 |

| ¹³C | Aromatic-C | 120 - 150 |

| ¹³C | Methyl-C | 20 - 25 |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which allows for the confirmation of its elemental composition. nih.govsfrbm.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.gov Common fragmentation pathways for thiosulfinates can involve cleavage of the S-S bond, the S-C bonds, and loss of the sulfinyl oxygen. researchgate.netacs.org The presence of sulfur is often indicated by the characteristic isotopic pattern of ³⁴S, which is about 4.4% as abundant as the main ³²S isotope. britannica.com

Key fragmentation ions can help to piece together the structure of the parent molecule. For this compound, expected fragments would include the p-tolyl radical, the p-toluenesulfenyl cation, and the p-toluenesulfinyl radical, among others.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemistry Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical method used to determine the absolute configuration of chiral molecules. nih.govnih.gov This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, which plots the difference in molar extinction coefficient (Δε) against wavelength, is highly sensitive to the three-dimensional arrangement of chromophores within the molecule.

For a molecule like this compound, which possesses a chiral sulfur atom, ECD spectroscopy can be instrumental in assigning the (R) or (S) configuration. The tolyl groups act as the primary chromophores. The spatial disposition of these aromatic rings relative to the chiral sulfinyl group dictates the sign and magnitude of the Cotton effects in the ECD spectrum.

The standard approach for assigning the absolute configuration of a novel or uncharacterized chiral compound using ECD involves a comparative analysis of experimental and theoretically calculated spectra. nih.govresearchgate.netrsc.org This process typically involves the following steps:

Conformational Analysis: A thorough search for all possible stable conformers of the molecule is performed using computational methods, such as molecular mechanics or density functional theory (DFT).

ECD Spectra Calculation: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). This quantum mechanical approach predicts the electronic transitions and their corresponding rotational strengths.

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are weighted according to their predicted relative populations (based on the Boltzmann distribution) and summed to generate a final theoretical ECD spectrum for the molecule.

Comparison with Experimental Data: The theoretical ECD spectrum is then compared with the experimentally measured spectrum of the chiral sample. A close match between the two allows for a confident assignment of the absolute configuration.

In the absence of specific experimental ECD data for this compound, a hypothetical data table is presented below to illustrate the expected format of results from such an analysis. The values are purely illustrative and intended to demonstrate how theoretical calculations for different enantiomers would be presented.

Table 1: Hypothetical Calculated ECD Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Δ ε (M⁻¹cm⁻¹) |

| (R)-S-p-Tolyl p-toluenethiosulfinate | 220 | +15.2 |

| 245 | -8.5 | |

| 270 | +3.1 | |

| (S)-S-p-Tolyl p-toluenethiosulfinate | 220 | -15.2 |

| 245 | +8.5 | |

| 270 | -3.1 |

Computational and Theoretical Investigations of S P Tolyl P Toluenethiosulfinate

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

There are no specific studies reporting quantum chemical calculations of the electronic structure and bonding properties of S-p-Tolyl p-toluenethiosulfinate. Such investigations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine molecular orbital energies, electron distribution, and the nature of the sulfur-sulfur and sulfur-oxygen bonds. This information is crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Specific Density Functional Theory (DFT) studies on the reaction mechanisms and transition states involving this compound are absent from the literature. DFT is a powerful tool for exploring reaction pathways, calculating activation energies, and identifying transition state geometries. For this compound, DFT could be used to investigate its thermal decomposition, oxidation, or reactions with other molecules, providing a detailed picture of its chemical behavior at a molecular level.

Computational Analysis of Intermolecular Interactions and Crystal Lattice Energies

A computational analysis of the intermolecular interactions and crystal lattice energies for this compound has not been reported. This type of study, often complementing experimental X-ray crystallography, helps in understanding how molecules pack in a solid state and the nature of the forces (like van der Waals forces and dipole-dipole interactions) that govern the crystal structure.

Prediction and Interpretation of Spectroscopic Parameters

There are no published computational studies dedicated to the prediction and interpretation of the spectroscopic parameters (e.g., NMR chemical shifts, IR and Raman vibrational frequencies) of this compound. Such theoretical calculations are vital for accurately assigning experimental spectra and gaining a deeper understanding of the molecule's vibrational modes and electronic transitions.

Applications of S P Tolyl P Toluenethiosulfinate in Advanced Organic Synthesis and Chemical Transformations

S-p-Tolyl p-toluenethiosulfinate as a Versatile Reagent for Sulfonylation and Thiosulfonylation

This compound serves as an effective source for both sulfonyl and thiosulfonyl groups, making it a valuable tool for introducing these functionalities into organic molecules.

Sulfonylation Reactions: In the presence of appropriate catalysts or under specific reaction conditions, this compound can act as a sulfonylation agent. This process typically involves the transfer of the p-toluenesulfonyl group (Ts) to a nucleophile. The reaction proceeds through the cleavage of the S-S bond, followed by the formation of a new bond between the sulfonyl sulfur and the nucleophilic atom.

Thiosulfonylation Reactions: The reagent is also widely used for thiosulfonylation reactions, where the entire p-toluenethiosulfonyl group is transferred to a substrate. These reactions are particularly useful for the synthesis of unsymmetrical disulfides and other sulfur-containing compounds.

The versatility of this compound in these transformations is summarized in the table below:

| Reaction Type | Transferred Group | Typical Substrates | Key Features |

| Sulfonylation | p-Toluenesulfonyl (Ts) | Alcohols, Amines, Carbanions | Forms sulfonamides, sulfonate esters, and sulfones. |

| Thiosulfonylation | p-Toluenethiosulfonyl | Grignard reagents, Organolithium compounds | Synthesizes unsymmetrical disulfides and other thiosulfonates. |

Role in the Generation of Sulfur-Centred Radicals for Synthetic Applications

This compound is a precursor for generating sulfur-centered radicals, which are highly reactive intermediates with significant applications in organic synthesis. nih.govresearchgate.net These radicals can be generated through various methods, including photolysis, thermolysis, or radical initiation.

Once formed, these sulfur-centered radicals, primarily sulfonyl radicals (p-TolSO2•), can participate in a variety of synthetic transformations. researchgate.net They are particularly useful in the functionalization of alkenes and alkynes, where they can initiate radical chain reactions. nih.govresearchgate.net These reactions often lead to the formation of complex molecular architectures through cyclization cascades. nih.gov The use of sulfur-centered radicals offers a less toxic alternative to traditional organotin-based radical methods. nih.gov

Key applications of sulfur-centered radicals derived from this compound include:

Addition to unsaturated bonds: Sulfonyl radicals readily add to alkenes and alkynes, leading to the formation of new carbon-sulfur bonds. researchgate.net

Intramolecular cyclizations: The initially formed radical adducts can undergo subsequent intramolecular cyclization reactions to construct carbocyclic and heterocyclic ring systems. nih.gov

Atom transfer reactions: These radicals can also participate in atom transfer reactions, further expanding their synthetic utility.

Precursor in the Stereoselective Synthesis of Chiral Sulfoxides and Related Compounds

One of the most significant applications of this compound is in the stereoselective synthesis of chiral sulfoxides. nih.govacs.org Chiral sulfoxides are valuable building blocks in asymmetric synthesis, serving as chiral auxiliaries and ligands for stereoselective transformations. illinois.edumedcraveonline.com

The seminal work by Andersen demonstrated that the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent proceeds with complete inversion of configuration at the sulfur atom, yielding an enantiomerically pure sulfoxide (B87167). illinois.edumedcraveonline.com This method, often referred to as the Andersen synthesis, has been widely employed for the preparation of a variety of chiral aryl alkyl and diaryl sulfoxides. medcraveonline.com

The process generally involves two key steps:

Preparation of diastereomerically pure sulfinates: this compound can be reacted with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinates. illinois.edu These diastereomers can then be separated by crystallization.

Nucleophilic substitution: The separated diastereomerically pure sulfinate is then treated with an organometallic reagent (e.g., a Grignard reagent) to displace the chiral auxiliary and form the desired chiral sulfoxide. illinois.edumedcraveonline.com

The following table summarizes the key aspects of this methodology:

| Chiral Auxiliary | Organometallic Reagent | Stereochemical Outcome | Enantiomeric Excess (ee) |

| (-)-Menthol | Alkyl/Aryl Grignard Reagent | Inversion of configuration | Often >95% |

| Diacetone-d-glucose | Alkyl/Aryl Grignard Reagent | Inversion of configuration | High |

This approach provides a reliable and efficient route to enantiomerically pure sulfoxides, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govacsgcipr.org

Application in the Functionalization of Alkenes and Alkynes

This compound is a valuable reagent for the functionalization of unsaturated carbon-carbon bonds in alkenes and alkynes. rsc.org These reactions can proceed through either radical or ionic pathways, depending on the reaction conditions and the substrate.

Radical Addition: As discussed in section 6.2, the generation of sulfonyl radicals from this compound allows for their addition across double and triple bonds. This leads to the formation of β-sulfonyl alkenes or alkynes, which are versatile synthetic intermediates.

Electrophilic Addition: Under appropriate conditions, the sulfur atom of the thiosulfinate can act as an electrophile, leading to addition reactions with alkenes and alkynes. This can result in the formation of various sulfur-containing products, including β-hydroxy sulfoxides and other functionalized derivatives.

The outcomes of these functionalization reactions are highlighted in the table below:

| Substrate | Reaction Type | Product(s) |

| Alkene | Radical Addition | β-Sulfonyl alkene |

| Alkyne | Radical Addition | β-Sulfonyl alkyne |

| Alkene | Electrophilic Addition | β-Hydroxy sulfoxide, Vicinal disulfides |

| Alkyne | Electrophilic Addition | β-Keto sulfoxides |

These functionalization reactions provide efficient methods for introducing sulfur-containing moieties into organic molecules, thereby increasing their synthetic utility and potential biological activity. nih.gov

Utility in Catalyst Development and Ligand Design for Asymmetric Reactions

The chiral sulfoxide moiety, readily accessible from this compound, has been incorporated into the design of chiral ligands for asymmetric catalysis. nih.govnih.gov The stereogenic sulfur center, with its distinct steric and electronic properties, can effectively induce chirality in the transition state of a metal-catalyzed reaction, leading to high levels of enantioselectivity. illinois.edu

Chiral sulfoxide-containing ligands have been successfully employed in a range of asymmetric transformations, including:

Asymmetric Hydrogenation: Iridium complexes bearing chiral P,N-ligands have shown to be effective catalysts for the asymmetric hydrogenation of olefins. nih.govresearchgate.net

Asymmetric Allylic Alkylation: Palladium complexes with chiral sulfoxide-containing ligands have demonstrated high enantioselectivity in allylic alkylation reactions.

Asymmetric Michael Additions: The use of chiral sulfoxide ligands in copper-catalyzed Michael additions has enabled the stereoselective formation of carbon-carbon bonds.

The modular nature of these ligands, where the electronic and steric properties can be fine-tuned, makes them attractive for the development of new and improved asymmetric catalytic systems. nih.gov The ability to synthesize both enantiomers of a chiral sulfoxide from a common precursor like this compound further enhances their utility in ligand design.

Advanced Analytical Methodologies for S P Tolyl P Toluenethiosulfinate Research

High-Performance Liquid Chromatography (HPLC) for Purity, Separation, and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of S-p-Tolyl p-toluenethiosulfinate due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the separation and quantification of thiosulfinates.

In a typical RP-HPLC setup for this compound, a nonpolar stationary phase, such as a C18 column, is utilized. The separation is achieved by eluting the sample with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient of the mobile phase composition can be optimized to achieve efficient separation from impurities and other related compounds. Detection is commonly performed using a UV detector, as the aromatic rings in this compound exhibit strong absorbance in the UV region, typically around 254 nm.

The purity of a synthesized or isolated sample of this compound can be accurately determined by HPLC. A single, sharp peak at a characteristic retention time would indicate a high degree of purity, while the presence of additional peaks would signify impurities. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard and plotting the peak area against concentration. This allows for the precise determination of the amount of this compound in a given sample.

| Parameter | Typical Conditions for HPLC Analysis of Aromatic Thiosulfinates |

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Gradient of Water and Acetonitrile or Methanol |

| Detector | UV-Vis Detector |

| Detection Wavelength | ~254 nm |

| Quantification | External Standard Calibration |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, the direct analysis of thiosulfinates, including this compound, by GC is challenging due to their thermal instability. At the elevated temperatures required for GC analysis, thiosulfinates can undergo decomposition, leading to inaccurate results.

To overcome this limitation, specialized injection techniques and analytical conditions are necessary. The use of cryogenic on-column injection, where the sample is introduced into the column at a low temperature, can minimize thermal degradation. Subsequently, a slow column heating rate allows for the volatilization of the compound without causing significant decomposition.

An alternative and often more reliable approach for analyzing thiosulfinates by GC involves derivatization. This process chemically modifies the this compound into a more volatile and thermally stable derivative. While specific derivatization agents for this compound are not widely reported, methods used for related polar compounds, such as those containing hydroxyl or thiol groups, could potentially be adapted. For instance, silylation reagents are commonly used to increase the volatility of polar molecules for GC analysis.

| Parameter | Challenges and Approaches for GC Analysis of Thiosulfinates |

| Challenge | Thermal Instability and Decomposition |

| Injection Technique | Cryogenic On-Column Injection |

| Temperature Program | Slow Column Heating Rate |

| Alternative Method | Derivatization to a more volatile and stable compound |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides an unparalleled level of analytical power for the identification and characterization of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the sensitive and specific detection of MS. For the analysis of this compound, GC-MS can be employed to identify its decomposition products, providing insights into its thermal degradation pathways. The mass spectrometer fragments the eluted compounds into characteristic ions, creating a unique mass spectrum that serves as a chemical fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound as it circumvents the issue of thermal instability. The compound is first separated by HPLC and then introduced into the mass spectrometer. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are often used as the interface between the LC and the MS for thiosulfinate analysis. LC-MS allows for the sensitive detection and unambiguous identification of this compound in complex matrices, such as reaction mixtures or biological samples. The high selectivity of MS detection enables the differentiation of the target compound from other structurally similar molecules.

| Technique | Application for this compound Analysis | Key Advantages |

| GC-MS | Identification of thermal decomposition products. | Provides structural information of volatile fragments. |

| LC-MS | Direct analysis of the intact molecule in complex mixtures. | High sensitivity, high selectivity, avoids thermal degradation. |

Electrochemical Methods for Redox Potential Determination

Electrochemical methods offer a valuable approach to understanding the redox properties of this compound. Techniques such as cyclic voltammetry can be used to determine its reduction and oxidation potentials. This information is crucial for elucidating its reaction mechanisms, particularly in biological systems where redox processes are fundamental.

While specific studies on the electrochemistry of this compound are not extensively documented, research on related aromatic sulfur compounds, such as aryl diazonium salts, indicates that the aromatic rings and the sulfur-sulfur bond are likely to be electrochemically active. The reduction potential would provide insight into the ease with which the thiosulfinate group can accept an electron, potentially leading to the cleavage of the S-S bond. This is a critical parameter for understanding its reactivity and potential biological activity.

The experimental setup for such an analysis would typically involve a three-electrode system (working, reference, and counter electrodes) in a suitable solvent and supporting electrolyte. By scanning the potential and measuring the resulting current, a voltammogram is obtained, from which the redox potentials can be determined.

| Electrochemical Parameter | Significance for this compound Research |

| Reduction Potential | Indicates the propensity of the molecule to accept electrons, which can lead to the cleavage of the S-S bond and subsequent reactions. |

| Oxidation Potential | Provides information on the susceptibility of the molecule to lose electrons, which is relevant to its antioxidant or pro-oxidant behavior. |

Future Perspectives and Emerging Research Avenues for S P Tolyl P Toluenethiosulfinate

Exploration of New Reactivity Modes and Unprecedented Transformations

While the fundamental reactivity of S-p-Tolyl p-toluenethiosulfinate is relatively understood, there remains significant potential for discovering new reactivity modes and applying them in unprecedented transformations. Future research is likely to focus on the following areas:

Catalytic Enantioselective Reactions: A major frontier is the development of catalytic, enantioselective reactions involving thiosulfinates. This would enable the synthesis of chiral sulfur-containing molecules, which are of great interest in various fields of chemistry.

Novel Rearrangement Reactions: Investigating the potential for novel rearrangement reactions of the thiosulfinate core structure under various conditions (e.g., photochemical, thermal, metal-catalyzed) could lead to the discovery of new synthetic methodologies.

Reactions with Unconventional Electrophiles and Nucleophiles: Exploring the reactivity of this compound with a wider range of non-traditional electrophiles and nucleophiles could unveil new reaction pathways and expand its synthetic utility.

Thiol-Disulfide Exchange Reactions: Thiosulfinates readily undergo thiol-disulfide exchange reactions, a property that is fundamental to their biological activity. researchgate.net Further investigation into the kinetics and thermodynamics of these exchange reactions with a broader scope of thiols could lead to more controlled and selective disulfide bond formation.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes. researchgate.net For this compound, future research will prioritize the development of more sustainable and environmentally friendly synthetic methods.

Key areas of focus include:

Catalytic Oxidation of Thiols: Moving away from stoichiometric oxidants towards catalytic systems for the oxidation of p-toluenethiol is a primary goal. The use of catalysts like iodide ions with hydrogen peroxide as the oxidant offers a greener alternative. organic-chemistry.org

Solvent-Free or Green Solvent Systems: The development of synthetic procedures that operate under solvent-free conditions or in environmentally benign solvents (e.g., water, supercritical fluids) will be crucial for reducing the environmental impact of thiosulfinate synthesis. organic-chemistry.org

Energy-Efficient Synthesis: Exploring alternative energy sources such as microwave irradiation or mechanochemistry could lead to more energy-efficient and faster synthetic protocols.

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Future research will aim to develop more atom-economic syntheses of this compound.

A general procedure for the synthesis of symmetric thiosulfinates involves dissolving the corresponding disulfide in a dry solvent like dichloromethane (B109758) under an inert atmosphere at low temperatures (e.g., -78 °C). nih.gov A solution of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is then added dropwise. nih.gov The reaction is typically stirred for several hours while gradually warming to 0 °C. nih.gov

Computational Design and Discovery of Next-Generation Thiosulfinate Reagents

Computational chemistry and in silico screening are powerful tools for accelerating the discovery and optimization of new reagents. nih.govmdpi.com For thiosulfinates, these approaches can provide valuable insights and guide experimental efforts.

Future research in this area will likely involve:

Predictive Modeling of Reactivity: Using computational methods to predict the reactivity of this compound and its derivatives with various substrates. This can help in selecting the most promising candidates for specific applications.

Design of Novel Thiosulfinates with Tailored Properties: Computational design can be employed to create new thiosulfinate reagents with enhanced stability, selectivity, or reactivity. This could involve modifying the aromatic substituents or the core thiosulfinate structure.

Mechanistic Investigations: In-depth computational studies of reaction mechanisms can provide a detailed understanding of the factors that control the outcome of thiosulfinate reactions. This knowledge can then be used to optimize reaction conditions and design more efficient synthetic protocols.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. nih.gov The integration of this compound chemistry into flow and automated systems is a promising area for future development.

Key research directions include:

Development of Continuous Flow Synthesis: Designing and optimizing continuous flow reactors for the synthesis of this compound and other thiosulfinates. nih.govresearchgate.netyoutube.com This would enable on-demand production and facilitate process intensification.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction parameters (e.g., temperature, residence time, stoichiometry) and identify optimal conditions for thiosulfinate-mediated transformations.

Potential Contributions to Specialized Materials Science and Chemical Biology (excluding human/medical applications)

The unique chemical properties of this compound make it a candidate for applications in specialized areas of materials science and chemical biology.

Potential future contributions include:

Polymer Chemistry: Investigating the use of this compound as a reagent in polymer synthesis, for example, in the formation of disulfide-containing polymers. digitellinc.com These materials could have applications in self-healing materials, drug delivery systems, or as stimuli-responsive gels.

Surface Modification: Exploring the use of thiosulfinates for the modification of material surfaces. The reactivity of the thiosulfinate group could be harnessed to introduce specific functionalities onto surfaces, thereby altering their properties (e.g., hydrophobicity, biocompatibility).

Chemical Probes for Biological Research: Designing and synthesizing novel thiosulfinate-based chemical probes to study biological processes involving thiols and disulfides. These probes could be used to investigate redox signaling pathways or to identify and characterize specific protein targets in non-human systems.

Q & A

Q. What are the recommended synthetic routes for S-p-Tolyl p-Toluenethiosulfinate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves the reaction of p-toluenesulfonyl chloride with p-thioresorcinol derivatives under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Purification via recrystallization from ethanol/water mixtures, ensuring removal of unreacted sulfonyl chlorides (monitored by TLC, Rf ≈ 0.5 in hexane/ethyl acetate 7:3) .

- Yield optimization (typically 60–75%) by maintaining temperatures below 25°C to prevent thiosulfonate decomposition .

Q. What analytical techniques are most effective for characterizing This compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid and acetonitrile (70:30 v/v). Retention time ≈ 8.2 min, validated against USP reference standards .

- NMR : Confirm structure via H NMR (δ 2.4 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and C NMR (δ 21.5 ppm for CH, δ 125–140 ppm for aromatic carbons) .

- Elemental Analysis : Target C: 54.2%, H: 4.8%, S: 20.6% (theoretical values for CHSO) .

Q. What safety protocols are critical when handling This compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H333 hazard) .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Advanced Research Questions

Q. How does the stability of This compound vary under different pH and temperature conditions?

- Methodological Answer :

- pH Studies : Conduct accelerated degradation experiments (40°C, 75% RH) across pH 3–8. Monitor via HPLC:

- pH < 5 : Rapid hydrolysis to p-toluenesulfinic acid (degradation >30% in 48 hours).

- pH 7–9 : Stable (<5% degradation in 7 days) .

- Thermal Stability : Use DSC to identify decomposition onset at ~180°C, correlating with TGA mass loss data .

Q. What mechanistic insights explain the reactivity of This compound in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k) for reactions with thiols (e.g., glutathione).

- Observed second-order kinetics (k ≈ 1.2 × 10 Ms at 25°C) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal a planar transition state with partial charge transfer to the sulfur atom, favoring S–S bond cleavage .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate procedures using identical reagents (e.g., anhydrous vs. hydrated p-toluenesulfonic acid) and compare NMR spectra .

- Batch Analysis : Test multiple synthesis batches (n ≥ 3) to assess yield variability (±5–10% due to moisture sensitivity) .

- Collaborative Studies : Share raw HPLC/GC-MS data with independent labs to verify peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.